4-Amino-N-butyl-1-ethyl-1H-pyrazole-3-carboxamide
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Overview
Description
4-Amino-N-butyl-1-ethyl-1H-pyrazole-3-carboxamide is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-N-butyl-1-ethyl-1H-pyrazole-3-carboxamide typically involves the condensation of an appropriate hydrazine derivative with a β-keto ester or diketone. One common method includes the reaction of 1-ethyl-3-oxobutan-1-one with butylhydrazine under acidic conditions to form the pyrazole ring. The resulting intermediate is then subjected to amination to introduce the amino group at the 4-position .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts such as copper triflate and ionic liquids like 1-butyl-3-methylimidazolium hexafluorophosphate have been employed to improve reaction efficiency .
Chemical Reactions Analysis
Types of Reactions
4-Amino-N-butyl-1-ethyl-1H-pyrazole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carbonyl group in the carboxamide can be reduced to form corresponding amines.
Substitution: The hydrogen atoms on the pyrazole ring can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) and electrophiles such as alkyl halides are employed.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amines.
Substitution: Halogenated pyrazoles and alkylated derivatives.
Scientific Research Applications
4-Amino-N-butyl-1-ethyl-1H-pyrazole-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of agrochemicals and pharmaceuticals .
Mechanism of Action
The mechanism of action of 4-Amino-N-butyl-1-ethyl-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can lead to various biological effects, such as reduced inflammation or slowed cancer cell growth. The compound’s structure allows it to interact with multiple pathways, making it a versatile agent in medicinal chemistry .
Comparison with Similar Compounds
Similar Compounds
- 4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide
- 4-Amino-2-methylsulfanyl-5-oxo-N-phenyl-5H-pyrrole-3-carboxamide
Uniqueness
4-Amino-N-butyl-1-ethyl-1H-pyrazole-3-carboxamide stands out due to its unique substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. Its butyl and ethyl groups contribute to its lipophilicity, enhancing its ability to interact with lipid membranes and penetrate cells more effectively compared to its analogs .
Properties
IUPAC Name |
4-amino-N-butyl-1-ethylpyrazole-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N4O/c1-3-5-6-12-10(15)9-8(11)7-14(4-2)13-9/h7H,3-6,11H2,1-2H3,(H,12,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKVQKFUQCBTUMG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)C1=NN(C=C1N)CC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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